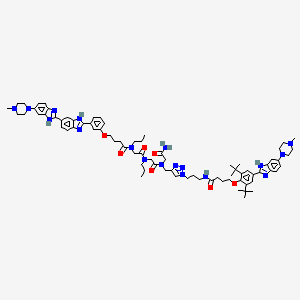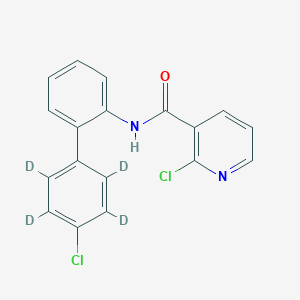
Boscalid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boscalid-d4 is a deuterium-labeled analog of Boscalid, a broad-spectrum fungicide used in agriculture to protect crops from fungal diseases. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boscalid-d4 involves the incorporation of deuterium atoms into the Boscalid molecule. This can be achieved through a series of chemical reactions, including Suzuki cross-coupling and reduction steps. The process typically starts with the preparation of the aminobiphenyl intermediate, which is then reacted with the acid chloride of 2-chloronicotinic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the process involves stringent quality control measures to ensure the consistency of the deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions
Boscalid-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Boscalid-d4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new fungicides and pesticides with improved efficacy and safety profiles
Mecanismo De Acción
Boscalid-d4, like its non-deuterated counterpart, acts as a succinate dehydrogenase inhibitor. It binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding. This inhibition disrupts the tricarboxylic acid cycle and the electron transport chain, ultimately leading to the death of fungal cells .
Comparación Con Compuestos Similares
Similar Compounds
Boscalid: The non-deuterated version of Boscalid-d4, used widely in agriculture.
Carboxin: Another succinate dehydrogenase inhibitor with a narrower spectrum of activity.
Fluopyram: A fungicide with a similar mode of action but different chemical structure.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and distribution .
Propiedades
Fórmula molecular |
C18H12Cl2N2O |
|---|---|
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
2-chloro-N-[2-(4-chloro-2,3,5,6-tetradeuteriophenyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23)/i7D,8D,9D,10D |
Clave InChI |
WYEMLYFITZORAB-ULDPCNCHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl)[2H])[2H])Cl)[2H] |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


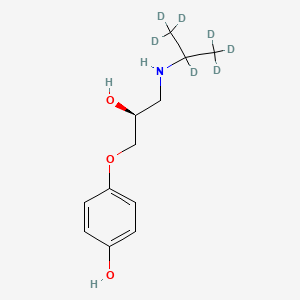

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
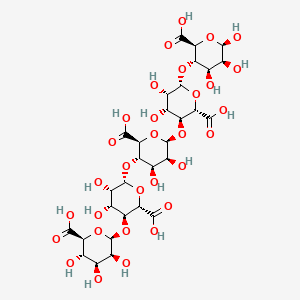
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

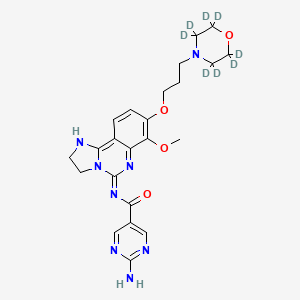
![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
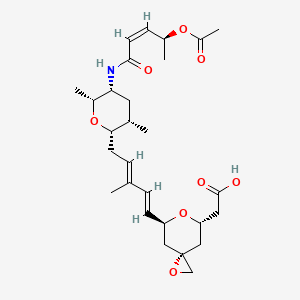
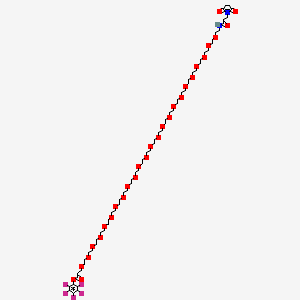
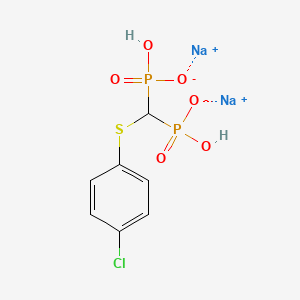
![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)
